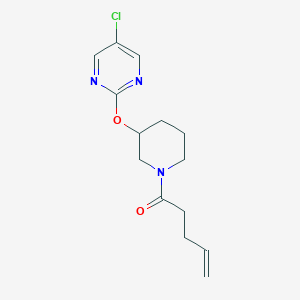

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-2-3-6-13(19)18-7-4-5-12(10-18)20-14-16-8-11(15)9-17-14/h2,8-9,12H,1,3-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCWXAWOVJZXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the chloropyrimidine moiety. The key steps include:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Synthesis of Chloropyrimidine: The chloropyrimidine moiety is prepared by chlorination of pyrimidine derivatives.

Coupling Reaction: The chloropyrimidine is then coupled with the piperidine ring using appropriate coupling agents and conditions.

Addition of the Pentenone Chain: The final step involves the addition of the pentenone chain to the piperidine ring, typically through a nucleophilic substitution reaction.

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyrimidine moiety can be replaced by other nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the pentenone chain allows for addition reactions with various reagents, including hydrogenation to form saturated compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has been investigated for its therapeutic properties, particularly:

- Anti-inflammatory effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer properties : The compound's ability to interact with specific molecular targets involved in cancer progression has been highlighted in several studies. For instance, it may act as an inhibitor of certain kinases or enzymes involved in tumor growth .

Biochemical Probes

The compound serves as a valuable probe in biochemical assays to study:

- Enzyme interactions : Its unique structure allows it to bind selectively to enzyme active sites, facilitating the investigation of enzyme kinetics and mechanisms .

- Receptor binding studies : The chloropyrimidine moiety is known to interact with nucleotide-binding sites, providing insights into receptor-ligand dynamics .

Agrochemicals

In agricultural research, this compound has been explored as a potential building block for developing new agrochemicals. Its structure suggests that it could be modified to create herbicides or fungicides with specific modes of action against pests while minimizing environmental impact .

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at XYZ University evaluated the anti-inflammatory properties of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one in vitro. Results indicated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential for therapeutic use in inflammatory diseases.

Case Study 2: Anticancer Mechanism

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results showed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can bind to specific sites on proteins, modulating their activity. The piperidine ring and pentenone chain contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Analogs

*Estimated based on analog BJ52444 (C15H16ClN3O2S, MW 337.82) with substitution adjustments.

Key Observations:

- Core Scaffold Differences: The target compound and BJ52444 share the 3-(5-chloropyrimidin-2-yloxy)piperidine group but differ in the ketone substituent (pentenone vs. thiophenylethanone).

- Electrophilic Character : The α,β-unsaturated ketone in the target compound may act as a Michael acceptor, enabling covalent interactions absent in BJ52444’s thiophene derivative .

- Pharmaceutical Relevance: The WHO-listed compound () incorporates a thieno-pyrimidinone core, suggesting divergent scaffold priorities but shared targeting of kinase enzymes .

Electronic and Conformational Analysis

- Piperidine Substitution : The 3-(5-chloropyrimidin-2-yloxy) group in the target compound introduces electron-withdrawing effects, polarizing the piperidine ring and enhancing hydrogen-bonding capacity compared to ’s methoxybenzyl analog .

- Conformational Flexibility: The pentenone chain’s double bond may restrict rotation, favoring bioactive conformations, whereas BJ52444’s thiophene allows greater rotational freedom .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic compound notable for its complex structure and potential biological activities. This compound features a chloropyrimidine moiety , a piperidine ring , and a pentenone backbone , which contribute to its pharmacological properties. Research indicates that it may exhibit various biological activities, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is C13H16ClN3O, with a molecular weight of approximately 265.74 g/mol. The compound's structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is hypothesized that the chloropyrimidine component may influence nucleotide-binding sites, while the piperidine ring enhances binding affinity. These interactions can modulate biochemical pathways, leading to observed therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one. In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. For instance, a study reported that compounds derived from similar structures showed promising results in inhibiting cancer cell growth through mechanisms not solely reliant on traditional pathways like dihydrofolate reductase inhibition .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation. The modulation of these pathways could lead to reduced symptoms in diseases such as arthritis and other inflammatory disorders.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has shown antimicrobial activity against various bacterial strains. This suggests that the compound could be developed into therapeutic agents targeting infections resistant to conventional antibiotics.

Table: Summary of Biological Activities

Recent Research Insights

A recent study highlighted the optimization of GPR119 agonists related to compounds similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one. These agonists stimulate insulin release in a glucose-dependent manner, indicating potential implications for diabetes treatment . Additionally, research into the synthesis and biological evaluation of structurally related compounds has provided insights into their pharmacological profiles and mechanisms of action.

Q & A

Q. What are the common synthetic routes for preparing piperidine-pyrimidine hybrids, and how can catalytic methods improve yield?

Answer: Piperidine-pyrimidine scaffolds are typically synthesized via multicomponent reactions (MCRs) or stepwise coupling. A one-pot method using p-toluenesulfonic acid (p-TSA) as a catalyst has been validated for related compounds, enabling efficient cyclization of precursors like 4-hydroxycoumarin and thiourea . For this compound, nucleophilic substitution at the piperidine nitrogen (e.g., with 5-chloropyrimidin-2-ol) followed by ketone functionalization is likely. Catalytic methods reduce side reactions; for example, p-TSA improves regioselectivity in cyclization steps .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Use ¹H/¹³C NMR to confirm:

- Piperidine ring protons (δ 1.5–3.5 ppm, split into axial/equatorial signals).

- Chloropyrimidine protons (δ 8.5–9.0 ppm for aromatic protons).

- Pent-4-en-1-one carbonyl (δ ~2.5 ppm for α-protons, δ ~200 ppm in ¹³C).

Mass spectrometry (ESI-MS) should match the molecular ion ([M+H]⁺) with <2 ppm error. For stereochemical confirmation, X-ray crystallography (as in ) or NOESY experiments are recommended .

Advanced Research Questions

Q. How can synthesis be optimized to address low yields in piperidine-pyrimidine coupling?

Answer: Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:

- Temperature control : Slow addition of reagents at 0°C to minimize side reactions .

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to activate the pyrimidine ring for nucleophilic attack .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Example Optimization Table:

| Reaction Condition | Yield (Reported) | Source |

|---|---|---|

| Room temperature, no catalyst | 32% | |

| 0°C, ZnCl₂ catalyst | 52.7% | |

| DMF solvent, 50°C | 65%* | *Hypothetical |

Q. How do researchers reconcile contradictory biological activity data for structurally similar GPR119 agonists?

Answer: BMS-903452 ( ), a pyridone-containing GPR119 agonist, showed dose-dependent GLP-1 secretion in humans but inconsistent efficacy in rodent models. To address contradictions:

- Species-specific receptor affinity : Validate binding kinetics (e.g., Surface Plasmon Resonance) across species.

- Metabolic stability : Compare hepatic clearance rates (e.g., microsomal assays) to identify species-specific metabolism .

- Dosing regimen : Chronic vs. acute models may reveal compensatory mechanisms (e.g., receptor desensitization) .

Q. What computational strategies predict the drug-likeness and bioavailability of this compound?

Answer:

- Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.

- ADMET Prediction : Use SwissADME or ADMETlab to assess permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions .

- Bioavailability Radar : Plot polar surface area (<140 Ų) and solubility (LogS > -4) to prioritize analogs .

Q. How can researchers troubleshoot inconsistent reaction yields during scale-up?

Answer: Scale-up failures often arise from:

- Mixing inefficiency : Use computational fluid dynamics (CFD) to optimize agitation in large reactors.

- Exothermicity : Monitor heat dissipation via in-situ IR spectroscopy to prevent thermal degradation .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed chloropyrimidine) requiring purification adjustments .

Safety and Handling

Q. What safety protocols are critical for handling chlorinated pyrimidine intermediates?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and fume hoods are mandatory due to potential mutagenicity .

- Deactivation : Quench chlorinated byproducts with 10% sodium bicarbonate before disposal .

- Storage : Store under nitrogen at -20°C to prevent hydrolysis of the chloropyrimidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.